3,4,5-Trichloropyridine-2-carboxylic acid
Overview
Description
3,4,5-Trichloropyridine-2-carboxylic acid is a pyridine derivative . It has a molecular weight of 226.45 . The IUPAC name for this compound is 3,4,5-trichloro-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 3,4,5-Trichloropyridine-2-carboxylic acid is 1S/C6H2Cl3NO2/c7-2-1-10-5 (6 (11)12)4 (9)3 (2)8/h1H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,4,5-Trichloropyridine-2-carboxylic acid has a melting point of 164-165°C . Its molecular weight is 226.45 .Scientific Research Applications
Structural Characterization and NMR Analysis
The study of structural characterization and NMR (Nuclear Magnetic Resonance) analysis of derivatives of 3,4,5-Trichloropyridine-2-carboxylic acid reveals detailed insights into the molecular structure and behavior of these compounds. Irvine et al. (2008) explored the characterization of hydroxytrichloropicolinic acids, demonstrating the use of the one-bond chlorine-isotope effect in 13C NMR as an effective tool for identifying chlorinated carbons, providing a method for solving structural problems in chlorinated compounds Irvine, Cooper, & Thornburgh, 2008.
Crystallography and Molecular Interaction
Crystallography studies, such as those conducted by Cho et al. (2014), offer insights into the molecular geometry and intermolecular interactions of compounds related to 3,4,5-Trichloropyridine-2-carboxylic acid. The research on the crystal structure of triclopyr, a derivative, illustrates how intermolecular hydrogen bonds and weak π–π interactions contribute to forming a stable two-dimensional architecture, enhancing our understanding of the structural dynamics and potential application areas of these molecules Cho, Kim, Jeon, & Kim, 2014.
Chemical Extraction and Equilibrium Studies
The extraction studies of pyridine-carboxylic acids, as detailed by Kumar and Babu (2009), shed light on the process efficiencies and the impact of various factors on the extraction of such compounds. This research is particularly relevant for the industrial application of these acids in pharmaceuticals and biochemical industries, demonstrating the potential for optimization in extraction processes Kumar & Babu, 2009.
Chemical Synthesis and Functionalization
The functionalization of halopyridines, as studied by Bobbio and Schlosser (2001), explores the regiochemical flexibility in functionalizing 2,3,5-Trihalopyridines, offering new pathways for synthesizing pharmaceutical research building blocks. This research underscores the versatility of 3,4,5-Trichloropyridine-2-carboxylic acid derivatives in chemical synthesis, potentially leading to the development of new pharmaceuticals Bobbio & Schlosser, 2001.
Antimicrobial Activities and DNA Interactions
Research on the antimicrobial activities and DNA interactions of picolinic acid derivatives by Tamer et al. (2018) highlights the biological significance of these compounds. Their study provides valuable insights into the potential applications of 3,4,5-Trichloropyridine-2-carboxylic acid derivatives in developing new antibacterial and antifungal agents, underlining the compound's importance in medical and biochemical research Tamer et al., 2018.
properties
IUPAC Name |
3,4,5-trichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(6(11)12)4(9)3(2)8/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPVMALGSJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279994 | |
Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-Trichloropyridine-2-carboxylic acid | |
CAS RN |
5439-04-3 | |
Record name | 5439-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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